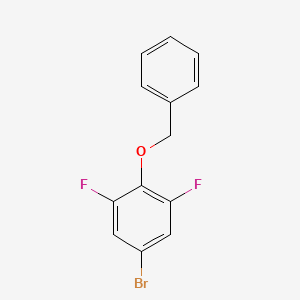

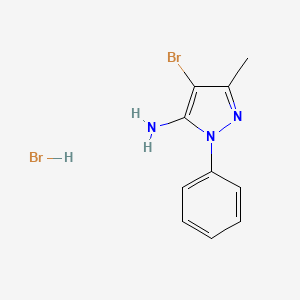

![molecular formula C18H19N5O2S B2775021 4-(pyrazolo[1,5-a]pyridine-3-carbonyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide CAS No. 1396680-93-5](/img/structure/B2775021.png)

4-(pyrazolo[1,5-a]pyridine-3-carbonyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-(pyrazolo[1,5-a]pyridine-3-carbonyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide” is a type of pyrazolo[3,4-d]pyrimidine . Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives has been achieved through various methods . One approach involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst . This method provided the desired products with moderate to good yields .Physical And Chemical Properties Analysis

The dipole moment changes (Δμ) in these compounds were calculated to be 10.3, 12.8 and 19.0 D . Compound 4a with pyridine as an EWG at position 7 displayed a stronger solvatofluorochromic effect than that observed in 4e bearing an EDG in the same position .科学的研究の応用

Heterocyclic Synthesis

The synthesis and chemical reactions of heterocyclic compounds are crucial for developing pharmaceuticals and agrochemicals. Research in this area often focuses on creating novel compounds with potential therapeutic applications. For example, studies have demonstrated the synthesis of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, showcasing the versatility of heterocyclic chemistry in generating bioactive molecules (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Antimicrobial Activities

The development of new antimicrobial agents is a significant application of heterocyclic chemistry, addressing the urgent need for new treatments due to antibiotic resistance. Compounds based on the thiophene and pyrazole moieties have been synthesized and evaluated for their antimicrobial properties, demonstrating promising activities against various pathogens. This indicates the potential of similar heterocyclic compounds, including those with a pyrazolo[1,5-a]pyridine core, in contributing to the discovery of new antimicrobial agents (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).

Novel Biological Inhibitors

Heterocyclic compounds have also been explored for their potential as biological inhibitors, targeting specific enzymes or receptors involved in disease processes. For instance, the design and synthesis of thiazole-aminopiperidine hybrid analogues have led to the discovery of new Mycobacterium tuberculosis GyrB inhibitors, showcasing the application of heterocyclic compounds in tackling tuberculosis through the inhibition of key bacterial enzymes (Jeankumar et al., 2013).

作用機序

The compound is a novel CDK2 inhibitor . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner . The compound showed significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively compared to sorafenib (0.184 ± 0.01 μM) .

将来の方向性

The compound has shown promising results as a CDK2 inhibitor, suggesting potential for further exploration . It exerted a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells . This suggests that the compound could be further investigated for its potential in cancer treatment.

特性

IUPAC Name |

4-(pyrazolo[1,5-a]pyridine-3-carbonyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2S/c24-17(15-13-20-23-6-2-1-5-16(15)23)21-7-9-22(10-8-21)18(25)19-12-14-4-3-11-26-14/h1-6,11,13H,7-10,12H2,(H,19,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYGIOMYWHGRBJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=C3C=CC=CN3N=C2)C(=O)NCC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-butyl-2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine](/img/structure/B2774939.png)

![6-(2-Ethoxyethyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2774941.png)

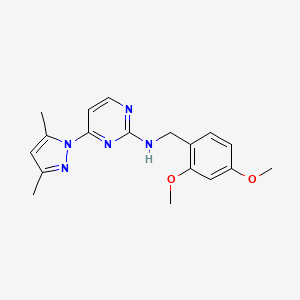

![2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2774945.png)

![6-fluoro-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2774953.png)

![N-(2,3-dimethoxybenzyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

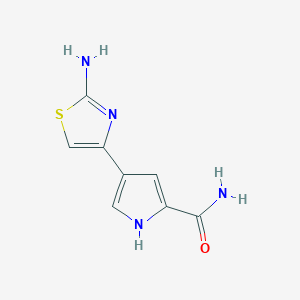

![Methyl 1-[2-(methylamino)ethyl]-1,2,4-triazole-3-carboxylate;hydrochloride](/img/structure/B2774956.png)

![2-([1,1'-biphenyl]-4-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2774957.png)

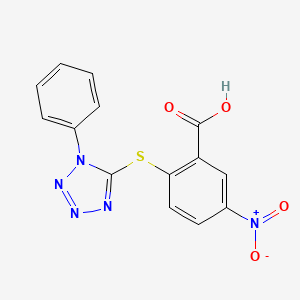

![2-amino-1-(furan-2-ylmethyl)-N-(3-phenylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2774961.png)